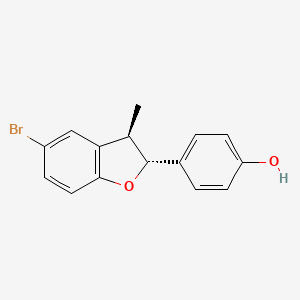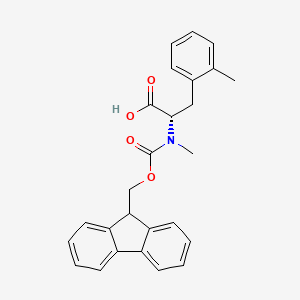
Fmoc-N-Me-Phe(2-Me)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-N-Me-Phe(2-Me)-OH is a derivative of phenylalanine, an amino acid commonly found in proteins. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group on the nitrogen atom, and a methyl group on the phenyl ring. These modifications make it a valuable building block in peptide synthesis, particularly in the development of peptides with enhanced stability and unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-Phe(2-Me)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using the Fmoc group. This is achieved by reacting phenylalanine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Methylation of the Nitrogen Atom: The protected amino acid is then subjected to methylation using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Methylation of the Phenyl Ring: The final step involves the methylation of the phenyl ring, which can be achieved using a methylating agent like methyl triflate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-N-Me-Phe(2-Me)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); reactions often require catalysts or specific conditions like elevated temperatures.
Major Products
Oxidation: Oxidized derivatives of the phenyl ring or the amino acid backbone.
Reduction: Reduced forms of the compound, often leading to the removal of protecting groups.
Substitution: Substituted derivatives with new functional groups on the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-N-Me-Phe(2-Me)-OH is widely used in peptide synthesis, particularly in the development of peptides with enhanced stability and unique properties. It serves as a building block for the synthesis of complex peptides and proteins.
Biology
In biological research, this compound is used to study protein-protein interactions and the role of specific amino acid modifications in protein function. It is also used in the development of peptide-based drugs and therapeutic agents.
Medicine
This compound has applications in the development of peptide-based drugs, particularly those targeting specific proteins or pathways. It is also used in the design of peptide vaccines and diagnostic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with unique properties, such as hydrogels and nanomaterials.
Mecanismo De Acción
The mechanism of action of Fmoc-N-Me-Phe(2-Me)-OH involves its incorporation into peptides and proteins, where it can influence the structure and function of these molecules. The presence of the Fmoc group provides protection during synthesis, while the methyl groups enhance stability and alter the compound’s interactions with other molecules. The compound can interact with specific molecular targets, such as enzymes or receptors, and modulate their activity.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Phe-OH: Lacks the methyl groups on the nitrogen atom and the phenyl ring.
Fmoc-N-Me-Phe-OH: Contains a methyl group on the nitrogen atom but not on the phenyl ring.
Fmoc-Phe(2-Me)-OH: Contains a methyl group on the phenyl ring but not on the nitrogen atom.
Uniqueness
Fmoc-N-Me-Phe(2-Me)-OH is unique due to the presence of both methyl groups, which enhance its stability and alter its chemical properties. This makes it a valuable building block in peptide synthesis, particularly for the development of peptides with enhanced stability and unique properties.
Propiedades
Fórmula molecular |
C26H25NO4 |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C26H25NO4/c1-17-9-3-4-10-18(17)15-24(25(28)29)27(2)26(30)31-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)/t24-/m0/s1 |
Clave InChI |
VRESSVFTEMSNHP-DEOSSOPVSA-N |
SMILES isomérico |
CC1=CC=CC=C1C[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CC1=CC=CC=C1CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


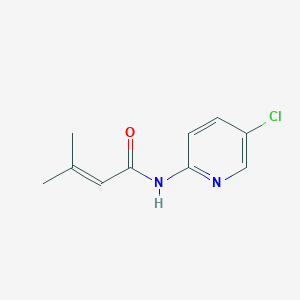
![(2E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B14893957.png)
![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B14893962.png)
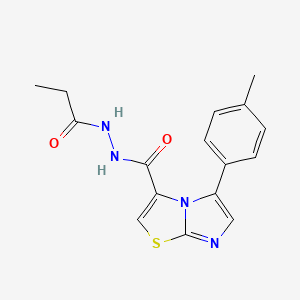
![4-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14893983.png)
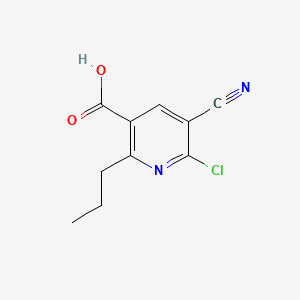
![4-Chloro-2-methyl-5-nitrobenzo[d]thiazole](/img/structure/B14893992.png)
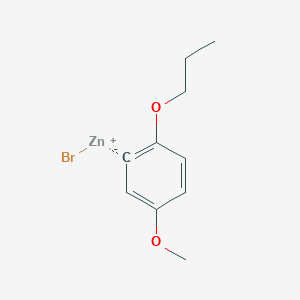
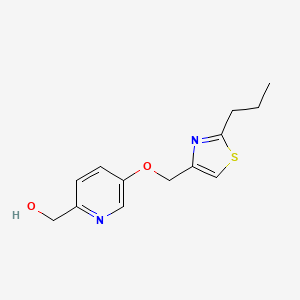
![[3-(4-t-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14894008.png)
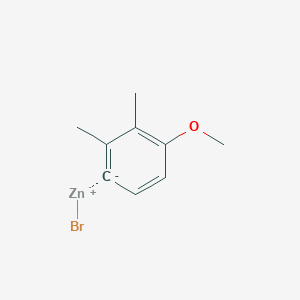
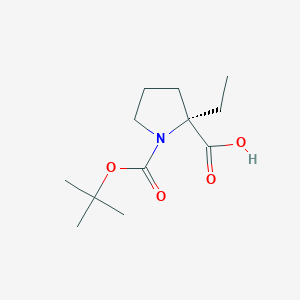
![6-Fluoro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14894039.png)
